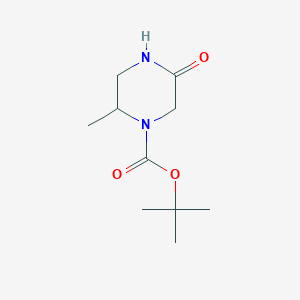Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16488803
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18N2O3 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) |
| Standard InChI Key | NYBJRGJELSODLU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC(=O)CN1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate (C₁₀H₁₈N₂O₃) has a molecular weight of 214.26 g/mol . The piperazine ring adopts a chair-like conformation, with the tert-butyl group providing steric bulk and the ketone moiety enabling reactivity in nucleophilic additions. The methyl group at the 2-position introduces chirality, resulting in two enantiomers:
The (2S) enantiomer is more frequently studied, likely due to its enhanced interaction with biological targets.
Stereochemical Implications
The compound’s chirality influences its pharmacokinetic and pharmacodynamic profiles. For instance, the (2S) enantiomer may exhibit higher binding affinity to enzymes involved in inflammatory pathways compared to its (2R) counterpart. Such stereospecificity underscores the importance of enantioselective synthesis in drug development.
Synthesis and Characterization
Synthetic Routes
While detailed protocols remain proprietary, synthesis typically involves:
-
Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under acidic or basic conditions.
-
Functionalization: Introduction of the tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc anhydride) and subsequent methylation at the 2-position .
-
Oxidation: Installation of the 5-oxo group using oxidizing agents like potassium permanganate or ruthenium-based catalysts.
Industrial-scale production may employ flow microreactors to enhance yield and reduce waste.
Analytical Characterization
Key characterization data include:
-
¹H NMR: Peaks at δ 1.43 (s, 9H, tert-butyl), δ 3.45–3.70 (m, 4H, piperazine), and δ 2.10 (s, 3H, methyl) .
-
IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) .
-
Chiral HPLC: Used to resolve enantiomers, with retention times differing by 1–2 minutes .
Biological Activities and Applications
Antimicrobial Properties
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL). Structural analogs with halogen substitutions show enhanced potency, suggesting avenues for optimization.
Neuropharmacological Prospects
Piperazine derivatives often modulate neurotransmitter systems. While direct evidence is lacking for this compound, its ability to cross the blood-brain barrier (predicted logP = 1.8) warrants investigation in neurological disorders.
Comparative Analysis with Related Compounds
Structural Analogues
Activity Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume